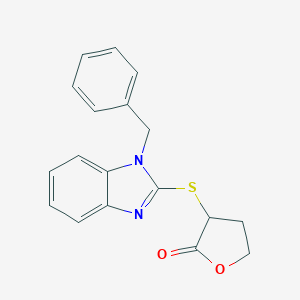
2-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, also known as DTTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DTTA is a thiazole-based compound that has been synthesized using different methods. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
作用机制
The mechanism of action of 2-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide is not fully understood. However, studies have suggested that the compound inhibits the growth of cancer cells by inducing apoptosis, a programmed cell death process. This compound has also been shown to disrupt bacterial cell membranes, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that the compound inhibits the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. This compound has also been shown to induce oxidative stress in cancer cells, leading to cell death. Additionally, the compound has been shown to have anti-inflammatory effects.
实验室实验的优点和局限性
2-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide has several advantages for use in lab experiments. The compound is easily synthesized and purified, making it readily available for research purposes. Additionally, this compound exhibits potent biological activity, making it a promising candidate for drug discovery and other applications. However, this compound also has limitations, including its potential toxicity and limited solubility in water.
未来方向
There are several future directions for research on 2-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide. One area of interest is the development of this compound-based drug delivery systems for targeted drug delivery. Another area of interest is the investigation of the compound's potential use in combination with other drugs for enhanced anticancer activity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields.
合成方法
2-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide can be synthesized using different methods, including the reaction of 2,4-dichlorophenyl isothiocyanate with 2-aminothiazole in the presence of a base. Another method involves the reaction of 2,4-dichlorophenylhydrazine with thioacetic acid followed by the reaction with phosphorus oxychloride. The synthesis of this compound requires careful control of reaction conditions to obtain high yields and purity.
科学研究应用
2-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide has potential applications in various scientific research fields, including cancer research, antimicrobial research, and drug discovery. Studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. The compound has also shown antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, this compound has been investigated for its potential use as a drug delivery system due to its ability to penetrate cell membranes.
属性
分子式 |
C11H8Cl2N2OS |
|---|---|
分子量 |
287.2 g/mol |
IUPAC 名称 |
2-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C11H8Cl2N2OS/c12-8-2-1-7(9(13)6-8)5-10(16)15-11-14-3-4-17-11/h1-4,6H,5H2,(H,14,15,16) |
InChI 键 |
MZXPTZWPTSDMEU-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)CC(=O)NC2=NC=CS2 |
规范 SMILES |
C1=CC(=C(C=C1Cl)Cl)CC(=O)NC2=NC=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-{4-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]phenyl}acetamide](/img/structure/B270122.png)



![2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone](/img/structure/B270126.png)
![1-(4-fluorophenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}ethanone](/img/structure/B270127.png)
![N-(2-methylphenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B270128.png)



![2-{[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-thienyl)ethanone](/img/structure/B270134.png)
![3-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}dihydro-2(3H)-furanone](/img/structure/B270139.png)
![2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-tert-butylacetamide](/img/structure/B270140.png)